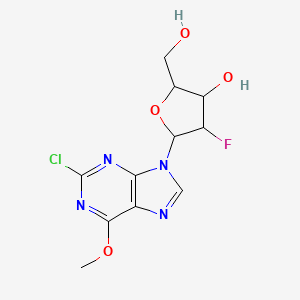
2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-6-metoxi-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina es un análogo de nucleósido sintético. Los análogos de nucleósidos son compuestos que imitan la estructura de los nucleósidos naturales y se utilizan a menudo en la investigación médica y el tratamiento, particularmente en las terapias antivirales y anticancerígenas. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-6-metoxi-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina generalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Los pasos clave pueden incluir:
Halogenación: Introducción del átomo de cloro en la posición 2 del anillo de purina.
Metoxilación: Introducción del grupo metoxi en la posición 6.
Glucosilación: Unión del fragmento 2-desoxi-2-fluoro-beta-D-arabinofuranosil a la base de purina.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores específicos, disolventes y control de temperatura para garantizar una síntesis eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-6-metoxi-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser reemplazado por otros nucleófilos.
Oxidación y reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas.
Hidrólisis: El enlace glucosídico puede hidrolizarse bajo condiciones ácidas o básicas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varias purinas sustituidas, mientras que la hidrólisis puede dar como resultado la escisión del enlace glucosídico.
Aplicaciones Científicas De Investigación
2-Cloro-6-metoxi-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con enzimas y ácidos nucleicos.
Medicina: Investigado por sus posibles propiedades antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de productos farmacéuticos y herramientas de diagnóstico.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-6-metoxi-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina implica su incorporación en los ácidos nucleicos, lo que lleva a la inhibición de la síntesis de ADN y ARN. Esto puede resultar en la interrupción de la replicación viral o la inducción de la apoptosis en las células cancerosas. El compuesto puede dirigirse a enzimas específicas, como las ADN polimerasas o las transcriptasas inversas, e interferir con su función normal.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina: Carece del grupo metoxi en la posición 6.
6-Metoxi-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina: Carece del átomo de cloro en la posición 2.
2-Cloro-6-metoxi-9-(beta-D-arabinofuranosil)-9H-purina: Carece del átomo de flúor en la parte de azúcar.
Singularidad
La combinación única de los sustituyentes cloro, metoxi y flúor en 2-Cloro-6-metoxi-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)-9H-purina puede conferir actividades y propiedades biológicas específicas que no están presentes en compuestos similares. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C11H12ClFN4O4 |
|---|---|
Peso molecular |
318.69 g/mol |
Nombre IUPAC |
5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3 |
Clave InChI |
UCJFUCMRTLLOEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)




